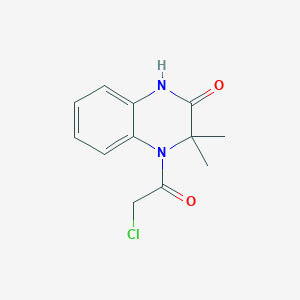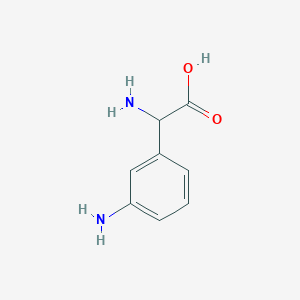
2-Amino-2-(3-aminophenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-2-(3-aminophenyl)acetic acid is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Synthesis and Applications
Protection of Carboxylic Acids : The use of 2-(2-aminophenyl)-acetaldehyde dimethyl acetal in protecting carboxylic acids is explored. This compound can be converted into esters, amides, and aldehydes, indicating its versatility in chemical synthesis (Arai, Tokuyama, Linsell, & Fukuyama, 1998).
Anticancer Drug Synthesis : The synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide as an anticancer drug shows the potential of 2-Amino-2-(3-aminophenyl)acetic acid derivatives in pharmacology. This compound's structure and anticancer activity were confirmed through molecular docking analysis targeting the VEGFr receptor (Sharma et al., 2018).
Organometallic Chemistry : Triorganotin(IV) derivatives of 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid have been synthesized, showcasing the application of this compound in organometallic chemistry. These derivatives adopt a polymeric trigonal bipyramidal configuration, indicating potential in material science and catalysis (Baul, Dutta, Rivarola, Butcher, & Smith, 2002).
Biochemical and Biophysical Applications
Antioxidant and Enzyme Inhibitory Studies : Transition metal complexes with novel amino acid bearing Schiff base ligands derived from this compound have been studied for their antioxidant properties and xanthine oxidase inhibitory activities. This indicates potential applications in biochemical assays and therapeutic interventions (Ikram et al., 2015).
Structural Studies in Cyclopeptides : Research on biphenyl-containing pseudo-amino acids, including derivatives of this compound, focuses on their role in forming antiparallel β-sheet conformations in cyclopeptides. This has implications for protein chemistry and the design of peptide-based materials (Brandmeier, Sauer, & Feigel, 1994).
Material Science
- Supercapacitor Applications : The study of derivative phenylglycine, including this compound, in enhancing the electrochemical properties of poly ortho aminophenol films, suggests its utility in supercapacitor applications. This indicates a potential role in energy storage technologies (Kowsari et al., 2019).
Safety and Hazards
作用機序
Target of Action
It’s known that this compound is a useful synthetic intermediate .
Biochemical Pathways
It’s known that this compound is a fungal metabolite produced by Colletotrichum gloeosporioides .
Result of Action
Some designed compounds containing similar structures have shown inhibitory activity against bcr-abl and hdac1 .
生化学分析
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 123-127 °C and is light sensitive .
Dosage Effects in Animal Models
The effects of varying dosages of 2-Amino-2-(3-aminophenyl)acetic acid in animal models have not been extensively studied. It is known that the compound has a hazard classification of Acute Tox. 4 Oral - Eye Irrit. 2 .
特性
IUPAC Name |
2-amino-2-(3-aminophenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,9-10H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGZNHXYVJOCMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
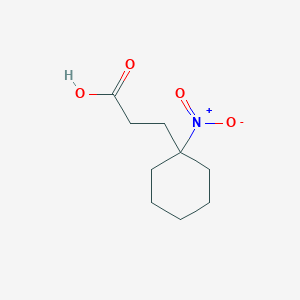

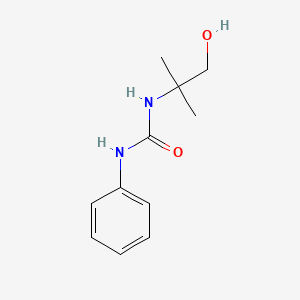


![5-chloro-3-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3001355.png)
![4-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxo-2-(phenethylamino)butanoic acid](/img/structure/B3001356.png)
![4-(2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B3001357.png)


![3-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B3001363.png)
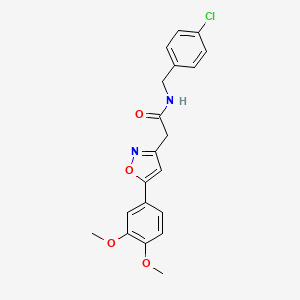
![2-bromo-4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid](/img/structure/B3001365.png)
